[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate
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Overview
Description
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a cyanocyclohexyl group, an acetamidophenyl group, and a sulfonyl-methylamino group, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form 1-cyanocyclohexylamine.
Acylation Reaction: The cyanocyclohexylamine is then acylated with a suitable acyl chloride, such as propanoyl chloride, to form 1-[(1-cyanocyclohexyl)amino]-1-oxopropane.
Sulfonylation: The acetamidophenyl group is introduced through a sulfonylation reaction, where 4-acetamidophenyl sulfonyl chloride reacts with methylamine to form the sulfonyl-methylamino intermediate.
Coupling Reaction: Finally, the two intermediates are coupled under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and sulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl and nitrile groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and acetamido positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the amine and sulfonyl groups.
Reduction Products: Reduced forms of the carbonyl and nitrile groups.
Substitution Products: Compounds with substituted sulfonyl or acetamido groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl and amide groups. It can also be used in the design of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its functional groups allow for modifications that can enhance material properties such as durability, flexibility, and chemical resistance.
Mechanism of Action
The mechanism of action of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets. The compound’s sulfonyl and amide groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyanocyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
[1-(Cyclohexylamino)-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate: Similar structure but lacks the cyanide group.
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-methylphenyl)sulfonyl-methylamino]acetate: Similar structure but with a different substituent on the phenyl ring.
Uniqueness
The presence of the cyanide group in [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity, biological activity, and overall chemical properties, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O6S/c1-15(20(28)24-21(14-22)11-5-4-6-12-21)31-19(27)13-25(3)32(29,30)18-9-7-17(8-10-18)23-16(2)26/h7-10,15H,4-6,11-13H2,1-3H3,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTGBJMDYUNVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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